The Next Generation of HIV-1 Attachment Inhibitors: A Technical Comparison of Fostemsavir and BMS-818251
The Next Generation of HIV-1 Attachment Inhibitors: A Technical Comparison of Fostemsavir and BMS-818251
For Immediate Release
[City, State] – [Date] – In the ongoing effort to combat Human Immunodeficiency Virus Type 1 (HIV-1), particularly in heavily treatment-experienced patients with multidrug-resistant strains, the development of novel antiretroviral agents with unique mechanisms of action is paramount. Fostemsavir, a first-in-class attachment inhibitor, has provided a new therapeutic option for this patient population. Building on this success, a next-generation analog, BMS-818251, has emerged with enhanced potency. This technical guide provides an in-depth comparison of these two critical compounds, detailing their mechanisms of action, chemical properties, preclinical and clinical data, and the experimental methodologies used in their evaluation.
Introduction: The HIV-1 Attachment and Entry Process
HIV-1 entry into host CD4+ T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor induces further conformational changes, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
Fostemsavir: A First-in-Class HIV-1 Attachment Inhibitor
Fostemsavir (formerly BMS-663068) is an orally administered phosphonooxymethyl prodrug of temsavir (BMS-626529).[1][2] Following oral administration, fostemsavir is rapidly and extensively hydrolyzed by intestinal alkaline phosphatases to its active moiety, temsavir.[2][3] Temsavir is a novel HIV-1 attachment inhibitor that directly binds to the gp120 subunit of the viral envelope glycoprotein.[4][5] This binding event prevents the initial attachment of the virus to the CD4 receptor on host T-cells, thereby inhibiting the first essential step of viral entry.[4][5]
Mechanism of Action
Temsavir binds to a highly conserved region of gp120, near the CD4-binding site.[5][6] This interaction locks the gp120 trimer in a "closed" or prefusion state, preventing the conformational changes necessary for CD4 receptor engagement.[5][7] Consequently, the virus is unable to attach to and infect host immune cells. Due to its unique mechanism of action, fostemsavir does not exhibit cross-resistance with other classes of antiretroviral drugs.[7][8]
BMS-818251: A Next-Generation Analog with Enhanced Potency
BMS-818251 is a second-generation analog of temsavir, developed to improve upon the antiviral potency of its predecessor.[8][9] While sharing the same core mechanism of action, BMS-818251 possesses structural modifications that enhance its binding affinity to gp120.[8][10]
Structural Enhancements and Increased Potency
A key structural difference in BMS-818251 is the presence of an additional "tail" functional group that is absent in temsavir.[8] This extension allows for additional interactions with residues within the gp120 protein, specifically with the conserved β20-β21 hairpin.[11][12] These enhanced interactions result in a higher binding affinity and, consequently, a significant increase in antiviral potency. In vitro studies have demonstrated that BMS-818251 is more than 10-fold more potent than temsavir against a broad panel of HIV-1 strains.[2][9][11]
Comparative Data
The following tables summarize the key quantitative differences between fostemsavir (active moiety temsavir) and BMS-818251.
Table 1: Chemical and In Vitro Potency Comparison
| Property | Fostemsavir (Temsavir) | BMS-818251 | Reference(s) |
| Chemical Formula | C25H26N7O8P (Fostemsavir) | C29H26N6O5S | [13][14] |
| Molecular Weight | 583.48 g/mol (Fostemsavir) | 570.62 g/mol | [13][14] |
| Mechanism of Action | HIV-1 gp120 attachment inhibitor | HIV-1 gp120 attachment inhibitor | [4][8] |
| In Vitro Potency (EC50) | Varies by strain | 0.019 nM | [1][15] |
| Comparative Potency | - | >10-fold more potent than temsavir | [2][9][11] |
Table 2: Clinical Efficacy of Fostemsavir in Heavily Treatment-Experienced Adults (BRIGHTE Study)
| Endpoint | Week 24 | Week 48 | Week 96 | Week 240 | Reference(s) |
| Virologic Suppression (HIV-1 RNA <40 copies/mL) - Randomized Cohort | 53% | 54% | 60% | 50% | [13][16][17][18] |
| Virologic Suppression (HIV-1 RNA <40 copies/mL) - Non-Randomized Cohort | 37% | 38% | 37% | 23% | [13][17][19] |
| Mean Change in CD4+ T-cell Count from Baseline (Randomized Cohort) | +90 cells/mm³ | +139 cells/mm³ | +205 cells/mm³ | +296 cells/mm³ | [13][18] |
Note: As of the latest available information, BMS-818251 is in preclinical/clinical development, and extensive clinical trial data is not yet publicly available.
Experimental Protocols
The characterization of novel antiretroviral agents like fostemsavir and BMS-818251 relies on a suite of sophisticated experimental techniques. Below are overviews of the key methodologies employed.
Pseudotyped Virus Neutralization Assay
This assay is crucial for determining the in vitro potency (EC50) of an antiviral compound.
-
Virus Production: Plasmids encoding an HIV-1 backbone with a reporter gene (e.g., luciferase) and a separate plasmid encoding the desired HIV-1 envelope glycoprotein (Env) are co-transfected into a producer cell line (e.g., HEK293T).[4] The resulting pseudoviruses are replication-incompetent but can infect target cells for a single round.[4]
-
Neutralization: The antiviral compound is serially diluted and incubated with a standardized amount of the pseudovirus.
-
Infection: The virus-drug mixture is then added to target cells (e.g., TZM-bl cells) that express the CD4 receptor and coreceptors and contain a Tat-responsive reporter gene.[7]
-
Readout: After a set incubation period (typically 48-72 hours), the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured.[4][7] The reduction in reporter signal in the presence of the drug compared to a no-drug control is used to calculate the concentration at which the drug inhibits viral entry by 50% (EC50).[7]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing information on binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation: The purified target protein (e.g., gp120) is placed in the sample cell of the calorimeter, and the binding partner (e.g., temsavir or BMS-818251) is loaded into a syringe. Both must be in identical, well-matched buffers.[3][12]
-
Titration: The ligand is injected in small, precise aliquots into the sample cell containing the protein.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon binding (either exothermic or endothermic).[20]
-
Data Analysis: The heat released or absorbed after each injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[20]
Deep Mutational Scanning (DMS)
DMS is a high-throughput method used to map the effects of mutations on protein function, including identifying potential drug resistance mutations.
-
Library Generation: A library of plasmids is created where the gene for the target protein (e.g., HIV-1 Env) is subjected to mutagenesis to introduce a vast number of single amino acid substitutions.[11]
-
Virus Library Production: The plasmid library is used to generate a corresponding library of mutant viruses.[6]
-
Selection: The virus library is passaged in the presence or absence of the antiviral drug.[6]
-
Sequencing: The Env gene from the viral populations before and after selection is deep-sequenced.
-
Analysis: The frequency of each mutation in the drug-treated versus untreated populations is compared to identify mutations that confer a fitness advantage (i.e., resistance) in the presence of the drug.[21]
Resistance Profile
For fostemsavir, resistance has been associated with substitutions at several key positions in gp120, including S375, M426, M434, and M475.[19][22] BMS-818251 has a largely overlapping resistance profile, with mutations clustered around the drug-binding site.[8][23] However, due to its higher potency, BMS-818251 may have a higher barrier to the development of resistance.[9]
Conclusion
Fostemsavir represents a significant advancement in the treatment of multidrug-resistant HIV-1, offering a novel mechanism of action that circumvents existing resistance patterns. The development of BMS-818251, a next-generation analog with substantially enhanced potency, highlights the potential for further optimization of HIV-1 attachment inhibitors. The improved binding affinity of BMS-818251 to gp120 may translate into a higher barrier to resistance and broader activity against diverse HIV-1 strains. Continued preclinical and clinical evaluation of BMS-818251 will be critical in determining its future role in the armamentarium of antiretroviral therapies. This in-depth technical comparison underscores the rational drug design principles that are driving the development of more potent and durable treatments for individuals living with HIV-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. Pseudotype virus neutralization assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. HIV neutralization assays [bio-protocol.org]
- 8. viivhealthcare.com [viivhealthcare.com]
- 9. Fostemsavir analog BMS-818251 has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping mutational effects along the evolutionary landscape of HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Frontiers | Long-term safety and impact of immune recovery in heavily treatment-experienced adults receiving fostemsavir for up to 5 years in the phase 3 BRIGHTE study [frontiersin.org]
- 14. Patient-Reported Outcomes in the Phase III BRIGHTE Trial of the HIV-1 Attachment Inhibitor Prodrug Fostemsavir in Heavily Treatment-Experienced Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deep mutational scanning of HIV Envelope BF520 with anti-CD4 binding site sera and antibodies — Deep mutational scanning of HIV Envelope BF520 with anti-CD4 binding site sera and antibodies documentation [dms-vep.org]
- 16. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rukobiahcp.com [rukobiahcp.com]
- 18. medinfo.gsk.com [medinfo.gsk.com]
- 19. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 21. biorxiv.org [biorxiv.org]
- 22. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
